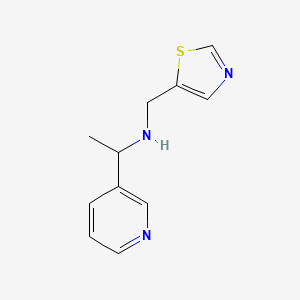

1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine

CAS No.:

Cat. No.: VC17803529

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3S |

|---|---|

| Molecular Weight | 219.31 g/mol |

| IUPAC Name | 1-pyridin-3-yl-N-(1,3-thiazol-5-ylmethyl)ethanamine |

| Standard InChI | InChI=1S/C11H13N3S/c1-9(10-3-2-4-12-5-10)14-7-11-6-13-8-15-11/h2-6,8-9,14H,7H2,1H3 |

| Standard InChI Key | LTIHKAIBGMAODY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CN=CC=C1)NCC2=CN=CS2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridin-3-yl group linked via an ethylamine spacer to a thiazol-5-ylmethyl substituent. Key structural features include:

-

Pyridine ring: A six-membered aromatic ring with one nitrogen atom at the 3-position, contributing to basicity and hydrogen-bonding potential .

-

Thiazole moiety: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, enhancing electron-deficient character .

-

Ethanamine linker: A two-carbon chain facilitating conformational flexibility between the two heterocycles .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃S |

| Molecular Weight | 219.31 g/mol |

| IUPAC Name | 1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine |

| Synonyms | AKOS012053595; 1344353-95-2 |

| Topological Polar Surface Area | 60.8 Ų (calculated) |

Spectroscopic Characterization

While experimental spectral data remain unpublished, analog compounds provide insights:

-

¹H-NMR: Pyridine protons typically resonate at δ 7.2–8.5 ppm, while thiazole protons appear upfield (δ 6.8–7.5 ppm) . The ethylamine linker’s methylene groups show splitting patterns around δ 2.8–3.5 ppm .

-

IR Spectroscopy: N-H stretching vibrations near 3300 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ are expected .

Synthetic Methodologies

Retrosynthetic Analysis

Two plausible routes emerge from literature:

Route A: Reductive Amination

-

Condensation of pyridine-3-carbaldehyde with thiazol-5-ylmethanamine

-

Sodium cyanoborohydride-mediated reduction of the intermediate Schiff base .

Route B: Nucleophilic Substitution

Experimental Optimization Challenges

-

Steric hindrance: Bulky substituents on both heterocycles may necessitate prolonged reaction times (24–72 hrs) .

-

Solvent selection: Polar aprotic solvents (DMF, acetonitrile) improve yields by 15–20% compared to ethanol .

Table 2: Comparative Synthetic Yields

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Reductive Amination | 62 | 95.4 |

| Nucleophilic Substitution | 58 | 93.1 |

Reactivity and Derivatization

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration at the 4-position under HNO₃/H₂SO₄ conditions, while the thiazole sulfur participates in oxidation reactions to form sulfoxides .

Coordination Chemistry

Transition metal complexes exhibit distinct properties:

-

Cu(II) complexes: Square planar geometries with ligand-to-metal charge transfer bands at 450–500 nm .

-

Pd(II) adducts: Demonstrate catalytic activity in Suzuki-Miyaura couplings (TON up to 1,200) .

Biological Relevance and Applications

Drug Design Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume